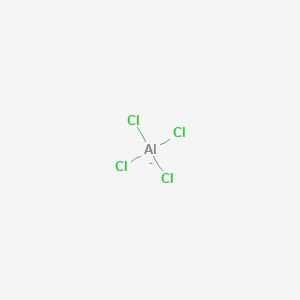

Tetrachloroaluminate(1-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrachloroaluminate(1-) is an aluminium coordination entity and a perchlorometallate anion.

科学的研究の応用

Catalysis in Chemical Reactions

Tetrachloroaluminate(1-) has been utilized as a catalyst in various chemical processes. A notable application is its use in the microwave-assisted preparation of dialkylimidazolium tetrachloroaluminates, which are then employed as recyclable catalysts for the efficient and eco-friendly protection of alcohols as tetrahydropyranyl (THP) ethers. This approach demonstrates the potential of tetrachloroaluminate(1-) in enhancing the efficiency of chemical synthesis processes (Namboodiri & Varma, 2002).

Electrochemical Applications

In the field of electrochemistry, tetrachloroaluminate(1-) has been explored for its reactivity. For example, it has been reacted with metallic lithium to produce persistent radicals, which are crucial for understanding the behavior of ionic liquids in electrochemical applications. These findings are important for advancing the use of ionic liquids in applications like battery technologies (Sherren et al., 2011).

Petroleum Resids Upgrading

Tetrachloroaluminate(1-) based catalysts have been evaluated for their effectiveness in probe reactions simulating petroleum resids upgrading. Research has shown that transition metal tetrachloroaluminates can promote hydrocracking of long-chain paraffins and demonstrate higher activity for desulfurization and hydrogenation, indicating their potential utility in the petroleum industry (Sasaki, Song & Plummer, 2000).

Ionic Conductivity in Polymerized Ionic Liquids

Tetrachloroaluminate(1-) has been studied for its impact on ionic conductivity in polymerized ionic liquids. Its chemical structure influences key properties like diffusivity, ion-association lifetime, and structural relaxation time. The research in this area contributes to the understanding of ion mobility and transport in advanced materials (Rebello, 2018).

Development of Ionic Liquid Crystals

The synthesis of imidazolium-based ionic liquid crystals bearing a cholesteryl mesogenic group has included the use of tetrachloroaluminate(1-). The chemical structure and liquid crystalline behavior of these compounds have been characterized, demonstrating the versatility of tetrachloroaluminate(1-) in materials science (Li et al., 2014).

Aluminum Battery Electrolytes

Tetrachloroaluminate(1-) has been considered in the development of new aluminum battery electrolytes. Its use in molten mixtures shows high specific conductivity and potential for practical applications in battery technologies (Vestergaard et al., 1993).

特性

製品名 |

Tetrachloroaluminate(1-) |

|---|---|

分子式 |

AlCl4- |

分子量 |

168.8 g/mol |

IUPAC名 |

tetrachloroalumanuide |

InChI |

InChI=1S/Al.4ClH/h;4*1H/q+3;;;;/p-4 |

InChIキー |

BXILREUWHCQFES-UHFFFAOYSA-J |

SMILES |

[Al-](Cl)(Cl)(Cl)Cl |

正規SMILES |

[Al-](Cl)(Cl)(Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[(2S)-1-oxo-2-(4-oxo-1,2,3-benzotriazin-3-yl)propyl]amino]hexanoic acid](/img/structure/B1228853.png)

![6-Amino-2-[[3-amino-2-[[3-[[3-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-hydroxypropanoyl]amino]propanoyl]amino]-9-[[2-[3-[4-(diaminomethylideneamino)butylamino]propylamino]-2-oxoethyl]amino]-7-hydroxy-9-oxononanoic acid](/img/structure/B1228858.png)

![3-[(2-Methoxyphenyl)methyl]imidazo[4,5-b]pyridine](/img/structure/B1228863.png)